N,N'-Hexamethylenebis(isopropyl carbamate)
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Overview
Description
N,N’-Hexamethylenebis(isopropyl carbamate): is a chemical compound with the molecular formula C14H28N2O4 and a molecular weight of 288.39 g/mol . It is known for its use in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Hexamethylenebis(isopropyl carbamate) typically involves the reaction of hexamethylene diisocyanate with isopropyl alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product .
Industrial Production Methods: Industrial production methods for N,N’-Hexamethylenebis(isopropyl carbamate) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: N,N’-Hexamethylenebis(isopropyl carbamate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the carbamate groups into amine groups.
Substitution: The compound can participate in substitution reactions where the isopropyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carbamate derivatives, while reduction can produce amines .
Scientific Research Applications
Chemistry: N,N’-Hexamethylenebis(isopropyl carbamate) is used as a protecting group for amines in organic synthesis. It can be installed and removed under relatively mild conditions, making it a valuable tool for chemists .
Biology: In biological research, the compound is used to study enzyme mechanisms and protein interactions. Its ability to form stable carbamate bonds makes it useful for probing biological systems .
Industry: In industrial settings, N,N’-Hexamethylenebis(isopropyl carbamate) is used in the production of polymers and other materials. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism by which N,N’-Hexamethylenebis(isopropyl carbamate) exerts its effects involves the formation of stable carbamate bonds with target molecules. These bonds can modify the activity of enzymes and other proteins, leading to changes in biological pathways and processes .
Comparison with Similar Compounds
- N,N’-Hexamethylene bis(acetamide)
- N,N,N’,N’-Tetramethylethylenediamine
- N,N’-(1,2-Dihydroxyethylene)bisacrylamide
- N,N’-Methylenebis(acrylamide)
Uniqueness: N,N’-Hexamethylenebis(isopropyl carbamate) is unique due to its specific structure and reactivity. Unlike other carbamates, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in research and industry .
Properties
CAS No. |
10563-40-3 |
---|---|
Molecular Formula |
C14H28N2O4 |
Molecular Weight |
288.38 g/mol |
IUPAC Name |
propan-2-yl N-[6-(propan-2-yloxycarbonylamino)hexyl]carbamate |
InChI |
InChI=1S/C14H28N2O4/c1-11(2)19-13(17)15-9-7-5-6-8-10-16-14(18)20-12(3)4/h11-12H,5-10H2,1-4H3,(H,15,17)(H,16,18) |
InChI Key |
NZPGYDNGMYNZPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)NCCCCCCNC(=O)OC(C)C |
Origin of Product |
United States |
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